1H-Benzotriazole, 5-(pentyloxy)-

Description

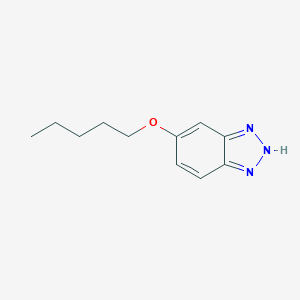

1H-Benzotriazole, 5-(pentyloxy)- (CAS 133145–29–6) is a benzotriazole derivative substituted with a pentyloxy (-O-C₅H₁₁) group at the 5-position of the aromatic ring. Benzotriazole derivatives are heterocyclic compounds widely used as corrosion inhibitors, polymer stabilizers, and intermediates in organic synthesis . Regulatory documents highlight its significance under the U.S. EPA’s Toxic Substances Control Act (TSCA), requiring reporting for significant new uses (SNURs) .

Properties

CAS No. |

133145-29-6 |

|---|---|

Molecular Formula |

C11H15N3O |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

5-pentoxy-2H-benzotriazole |

InChI |

InChI=1S/C11H15N3O/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10/h5-6,8H,2-4,7H2,1H3,(H,12,13,14) |

InChI Key |

QOLSSJHPZVQWFE-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC2=NNN=C2C=C1 |

Canonical SMILES |

CCCCCOC1=CC2=NNN=C2C=C1 |

Synonyms |

5-(PENTYLOXY)-1H-BENZOTRIAZOLE |

Origin of Product |

United States |

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 1H-Benzotriazole, 5-(pentyloxy)- is as a corrosion inhibitor , particularly for metals such as copper and its alloys. Benzotriazole derivatives are known for their ability to form stable complexes with metal ions, providing protective layers that prevent oxidation and corrosion.

- Mechanism : The compound interacts with metal surfaces to form a protective film that inhibits corrosion processes. Studies have shown that it is effective even at low concentrations in industrial settings such as coolants and hydraulic fluids .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Reactivity : It can participate in various chemical reactions including oxidation, reduction, and substitution, making it useful for synthesizing complex organic molecules.

- Stabilization : Acts as a stabilizer for reactive intermediates in chemical reactions, enhancing yields and selectivity.

Biological Studies

Research into the biological applications of 1H-Benzotriazole, 5-(pentyloxy)- has revealed potential therapeutic properties:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in drug development.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens .

Case Study 1: Corrosion Inhibition Performance

A study examined the effectiveness of benzotriazole derivatives, including 1H-Benzotriazole, 5-(pentyloxy)-, on carbon steel corrosion in saline environments. The results indicated significant reductions in corrosion rates when treated with benzotriazole compounds compared to untreated controls.

- Findings : The study highlighted the importance of concentration and exposure time on the efficacy of corrosion inhibition .

In another investigation focused on antimicrobial properties, researchers tested various benzotriazole derivatives against common bacterial strains. Results demonstrated that certain derivatives showed promising activity against Gram-positive bacteria.

Comparison with Similar Compounds

Structural and Functional Differences

The 5-position substituent critically influences the physicochemical properties and applications of benzotriazole derivatives:

Key Insights :

- Hydrophobicity : The pentyloxy group enhances lipid solubility, making the compound suitable for hydrophobic environments (e.g., lubricants or coatings). In contrast, hydroxy or methyl derivatives are more polar .

- Electronic Effects : Electron-withdrawing groups (e.g., -SF₅, -Cl) increase reactivity and thermal stability, enabling use in high-energy materials or electronics. The pentyloxy group’s electron-donating nature may favor applications requiring moderate reactivity, such as corrosion inhibition .

Preparation Methods

Starting Material Preparation

A suitable starting material, 4-pentyloxyaniline , can be synthesized via nucleophilic aromatic substitution. Treatment of 4-nitroanisole with pentanol under basic conditions (e.g., K₂CO₃) introduces the pentyloxy group, followed by nitro reduction using catalytic hydrogenation (Pd/C, H₂).

Diazotization and Cyclization

The aniline derivative undergoes diazotization with NaNO₂ in aqueous HCl at 0–5°C to form the diazonium salt. Subsequent cyclization with sodium azide (NaN₃) in acetic acid yields the benzotriazole core. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Reaction Time | 2–3 hours | Maximizes cyclization |

| NaN₃ Equivalents | 1.2 equiv | Ensures complete conversion |

This method typically achieves yields of 65–75% for analogous compounds.

Alkylation of 5-Hydroxybenzotriazole

Direct alkylation of 5-hydroxybenzotriazole with pentyl bromide offers a streamlined pathway.

Reaction Conditions

The hydroxyl group at the 5-position acts as a nucleophile, reacting with pentyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.

| Condition | Optimization Insight |

|---|---|

| Base | NaH enhances reactivity |

| Solvent | DMF improves solubility |

| Temperature | 80–100°C accelerates alkylation |

Challenges and Solutions

-

Competitive N-Alkylation : The benzotriazole nitrogen atoms may compete for alkylation. Using bulky bases (e.g., DBU) or protecting groups (e.g., SEM-Cl) suppresses N-alkylation.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc) resolves O- and N-alkylated products.

Reported yields for similar reactions range from 50–60%.

Reductive Cyclization of Azo Intermediates

This method, highlighted in catalytic hydrogenation patents, involves synthesizing an azo intermediate followed by reduction.

Azo Compound Synthesis

Coupling 4-pentyloxyphenol with a diazonium salt derived from 2-nitroaniline generates the azo intermediate. The reaction proceeds in aqueous NaOH at pH 9–11.

Catalytic Hydrogenation

The azo bond is reduced using H₂ and a Pd/C catalyst. Recent advancements employ mesoporous catalysts to mitigate surface deactivation by byproducts:

| Catalyst Type | Surface Area (m²/g) | Yield Improvement |

|---|---|---|

| Conventional Pd/C | 500–600 | 70–75% |

| Mesoporous Pd/C | 900–1000 | 85–90% |

This method achieves higher regioselectivity and reduces alkali additive requirements.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for introducing the pentyloxy group under mild conditions.

Reaction Setup

5-Hydroxybenzotriazole , pentanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 25°C facilitate the coupling.

Advantages and Limitations

-

Advantages : High stereochemical control, no strong bases required.

-

Limitations : Cost of reagents (PPh₃, DEAD) limits scalability.

Yields of 80–85% are achievable, though purification requires removal of phosphine oxides.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Diazotization | 65–75 | Moderate | High |

| Alkylation | 50–60 | High | Moderate |

| Reductive Cyclization | 85–90 | High | High |

| Mitsunobu | 80–85 | Low | Low |

Key Findings :

Q & A

Q. What are the standard synthetic routes for 1H-Benzotriazole, 5-(pentyloxy)-, and how can reaction efficiency be characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkoxylation of a benzotriazole precursor with a pentyloxy group under basic conditions (e.g., NaH/DMF) at 60–80°C for 6–12 hours. Reaction efficiency is assessed via:

- Yield Optimization : Varying stoichiometry, temperature, and catalyst (e.g., phase-transfer catalysts).

- Characterization : 1H/13C NMR for structural confirmation (e.g., δ 4.0–4.5 ppm for OCH2 groups), HPLC for purity (>95%), and mass spectrometry for molecular ion verification .

Table 1 : Representative Synthesis Parameters

| Precursor | Reaction Time (h) | Yield (%) | Key NMR Peaks |

|---|---|---|---|

| 5-Hydroxy-1H-benzotriazole | 8 | 58 | δ 4.2 (OCH2), 7.1–7.8 (aromatic) |

Q. What regulatory compliance measures apply to laboratory-scale synthesis of this compound?

- Methodological Answer : Under TSCA Section 5(a)(2), researchers must adhere to Significant New Use Rules (SNURs):

- Recordkeeping : Maintain logs of synthesis dates, quantities, and disposal methods per §721.125 .

- Notification : Submit pre-manufacture notices (PMNs) for new uses (e.g., sodium/potassium salt derivatives) .

Q. Which spectroscopic techniques are optimal for characterizing 5-(pentyloxy)- derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies alkoxy protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C NMR confirms ether linkages (C-O at 60–70 ppm).

- FT-IR : Stretching vibrations for C-O-C (~1250 cm⁻¹) and triazole rings (~1500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 232.1452) .

Advanced Research Questions

Q. How can ozonation by-products of 1H-Benzotriazole, 5-(pentyloxy)-, be identified in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges.

- Analysis :

- HPTLC-MS : Hyphenated with hydrogen/deuterium exchange to differentiate oxidation products (e.g., hydroxylated or nitro derivatives) .

- LC-QTOF-MS : High-resolution fragmentation patterns for structural elucidation.

- Validation : Spike recovery tests (70–120%) and comparison with synthesized standards .

Q. What mechanistic insights explain the environmental persistence of 5-(pentyloxy)-benzotriazole?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C. Monitor degradation via UV-Vis (λ = 270 nm).

- Photolysis : Expose to UV light (254 nm) and analyze intermediates using GC-MS.

- Computational Modeling : DFT calculations to predict reaction pathways (e.g., ether bond cleavage) .

Q. How does the alkoxy chain length (e.g., pentyl vs. methyl) influence the compound’s antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (methyl, butyl, hexyl) and test against Gram± bacteria (MIC assays).

- Lipophilicity Measurement : Determine logP values (e.g., shake-flask method). Longer chains (higher logP) may enhance membrane penetration .

Table 2 : Antimicrobial Activity vs. Chain Length

| Alkoxy Group | MIC (µg/mL) E. coli | logP |

|---|---|---|

| Methyl | 128 | 1.2 |

| Pentyl | 32 | 3.8 |

Q. What in vitro toxicological assays are suitable for assessing this compound’s safety profile?

- Methodological Answer :

- Ames Test : Use Salmonella strains (TA98/TA100) with/without metabolic activation (S9 mix) to assess mutagenicity.

- Cytotoxicity : MTT assay on human hepatocytes (IC50 determination).

- OECD Guidelines : Follow TG 487 (micronucleus assay) for genotoxicity evaluation. Note: Related methyl analogs show no mutagenicity .

Q. What challenges arise in quantifying 5-(pentyloxy)-benzotriazole in complex matrices (e.g., wastewater)?

- Methodological Answer :

- Matrix Interference : Use tandem SPE (C18 + ion-exchange) to remove humic acids.

- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions m/z 232→184). Achieve LOQ <10 ng/L.

- Quality Control : Include isotopically labeled internal standards (e.g., 13C6-benzotriazole) .

Key Considerations for Experimental Design

- Contradictions in Data : While 4-methyl-1H-benzotriazole is classified as orally harmful but non-mutagenic , extrapolation to the pentyloxy derivative requires validation due to structural differences.

- Advanced Applications : Explore metal complexation (e.g., Ru(II) chelates) for catalytic or photophysical studies, leveraging benzotriazole’s N-donor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.